N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)16-9-7-15(8-10-16)11-12-20-19(22)14-24-18-6-4-5-17(13-18)23-3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDSTOMNYRYYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of 4-(dimethylamino)phenethylamine through the reaction of 4-nitrobenzaldehyde with dimethylamine, followed by reduction.
Coupling with 3-Methoxyphenol: The phenethylamine intermediate is then reacted with 3-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxy intermediate.
Acetylation: The final step involves the acetylation of the phenoxy intermediate using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations:
- Electron-Donating Groups: The dimethylamino and methoxy groups in the target compound enhance solubility and electron density, similar to triazinyl derivatives (e.g., 3f) .
- Aromatic vs.
Pharmacological and Functional Comparisons
Key Insights:
- Antimicrobial Potential: The target compound’s 3-methoxyphenoxy group resembles phenoxyacetamides (e.g., compound 47), which exhibit gram-positive antibacterial activity .
- CNS Applications: The dimethylamino group, present in both the target compound and the NLRP3 inhibitor, correlates with moderate BBB penetration in preclinical models .
Biological Activity
N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Dimethylamino group : Known for its ability to enhance solubility and biological activity.
- Phenethyl moiety : Often associated with neurotransmitter activity.
- Methoxyphenoxy group : Contributes to the compound's binding affinity and specificity.
This unique combination of functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The dimethylamino group may facilitate binding to neurotransmitter receptors, while the methoxyphenoxy moiety can enhance the compound's affinity for target sites.
Potential Targets
- Monoamine Transporters : The compound may influence neurotransmitter levels by modulating the activity of transporters responsible for serotonin and norepinephrine uptake, similar to other compounds with structural similarities that target these pathways .
- Cellular Signaling Pathways : By affecting receptor activity, it could alter downstream signaling cascades involved in mood regulation and cognitive functions.
Biological Activity and Therapeutic Applications
Research indicates that this compound shows promise in several therapeutic areas:
- Antidepressant Activity : Given its potential interaction with monoamine transporters, this compound may exhibit antidepressant-like effects, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors).
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
- Anti-inflammatory Properties : There is emerging evidence that such compounds can modulate inflammatory pathways, potentially benefiting conditions like neuroinflammation.
Study 1: Neurotransmitter Modulation
A study explored the effects of this compound on serotonin transporter (SERT) activity in vitro. Results indicated a significant inhibition of SERT, leading to increased serotonin levels in neuronal cultures. This suggests a mechanism that could underlie antidepressant effects .
Study 2: Neuroprotection
Another research effort investigated the neuroprotective effects of similar compounds against glutamate-induced excitotoxicity in neuronal cell lines. The findings demonstrated that these compounds could significantly reduce cell death, highlighting their potential for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide?
- Methodology :
- Step 1 : Start with substituted phenols (e.g., 3-methoxyphenol) and react with chloroacetyl chloride under alkaline conditions to form the phenoxyacetamide backbone .
- Step 2 : Introduce the dimethylamino phenethyl group via nucleophilic substitution or reductive amination. For example, react 4-(dimethylamino)phenethylamine with the intermediate acetamide in the presence of a coupling agent like EDCI/HOBt .
- Step 3 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Confirm purity with HPLC (>95%) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, dimethylamino protons at δ 2.2–2.4 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 357.18; observed = 357.17) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if applicable) .
Q. What in vitro pharmacological screening models are appropriate for preliminary bioactivity assessment?
- Assays :
- Kinase Inhibition : Test against Aurora kinases (IC₅₀ determination via ADP-Glo™ assays) .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Strategy :
- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., 3-ethoxy, 3-fluoro) or dimethylamino replacements (e.g., pyrrolidinyl) .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical binding interactions with targets like Aurora-A kinase .
- Data Analysis : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhance kinase inhibition) .
Q. How should researchers address contradictions in bioactivity data across different assay conditions?
- Troubleshooting :
- Assay Reproducibility : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Impurity Analysis : Quantify byproducts (e.g., hydrolyzed acetamide) via LC-MS and correlate with reduced activity .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Approaches :
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to Aurora kinases in live cells .
- CRISPR Knockout : Generate Aurora-A/B knockout cell lines and compare compound efficacy .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
Q. How can stability and degradation profiles be systematically evaluated under physiological conditions?
- Protocols :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Analyze degradants via LC-MS .
- Plasma Stability : Incubate in rat plasma (37°C, 1h) and quantify parent compound using UPLC-PDA .
- Light Sensitivity : Store under ICH Q1B conditions (UV/visible light) and monitor photodegradation .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools :
- ADMET Prediction : Use SwissADME to estimate logP (≈2.5), BBB permeability, and CYP450 interactions .
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability with Aurora-A kinase .
- Metabolism Prediction : GLORYx to identify potential Phase I/II metabolites (e.g., N-demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
